molecular formula C11H13FN2O B3027327 (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone CAS No. 1286207-67-7

(R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B3027327
CAS No.: 1286207-67-7
M. Wt: 208.23
InChI Key: IZCATAVQVSUQAM-MRVPVSSYSA-N
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Description

(R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS: 1286207-67-7) is a chiral compound featuring a pyrrolidine ring substituted with an amino group at the 3-position and a 2-fluorophenyl moiety connected via a methanone bridge. Its R-configuration is critical for stereochemical specificity in biological interactions . The compound is commercially available with 95% purity and is stored as an oil at room temperature .

Properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCATAVQVSUQAM-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197808
Record name Methanone, [(3R)-3-amino-1-pyrrolidinyl](2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-67-7
Record name Methanone, [(3R)-3-amino-1-pyrrolidinyl](2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [(3R)-3-amino-1-pyrrolidinyl](2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various substituted derivatives and oxo compounds, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Research indicates that (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone exhibits various biological activities, particularly in the realm of neuropharmacology. Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Neuropharmacological Applications

  • Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter levels, particularly in models of cognitive impairment.
  • Antidepressant Activity : The compound's interaction with serotonin receptors indicates potential as an antidepressant agent, warranting further investigation into its efficacy and safety profiles.

Medicinal Chemistry Applications

The unique structure of (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone makes it a valuable scaffold for drug development. Researchers are exploring its derivatives to optimize pharmacological properties.

Case Studies

  • Synthesis of Derivatives : A study focused on synthesizing various derivatives of (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone to evaluate their binding affinities to specific receptors. Results indicated that modifications to the fluorophenyl group significantly influenced receptor interaction profiles.
  • In Vivo Studies : Animal model studies have demonstrated that certain derivatives exhibit enhanced activity in models of anxiety and depression, suggesting a pathway for developing new antidepressant therapies.

Table of Research Findings

Study FocusFindingsReference
Cognitive EnhancementCompound enhances memory retention in rodent models.
Antidepressant ActivityExhibits serotonin receptor modulation leading to reduced depressive behaviors in animal studies.
Synthesis of DerivativesStructural modifications led to increased affinity for dopamine receptors.
In Vivo EfficacyCertain derivatives showed significant anxiolytic effects compared to control groups.

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The amino group and fluorophenyl moiety play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Aryl Group

The 2-fluorophenyl group distinguishes the target compound from analogs with other aryl substituents:

  • JWH-307 : Contains a naphthalen-1-yl group instead of 2-fluorophenyl. The bulkier naphthalene system enhances lipophilicity, likely improving blood-brain barrier penetration but reducing solubility compared to the fluorinated analog .
  • (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride (CAS: 1286208-94-3): Lacks the fluorine atom, which may decrease electronegativity and alter binding interactions in receptor sites .
  • (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS: 1286207-68-8): Replaces the aryl group with cyclopropyl, a modification known to enhance metabolic stability by resisting oxidative degradation .
Table 1: Impact of Aryl Substituents
Compound Aryl Group Key Property
Target Compound 2-fluorophenyl Balanced lipophilicity, electronegativity
JWH-307 Naphthalen-1-yl High lipophilicity
Phenyl analog (CAS: 1286208-94-3) Phenyl Reduced electronegativity
Cyclopropyl analog (CAS: 1286207-68-8) Cyclopropyl Enhanced metabolic stability

Heterocycle Modifications

The pyrrolidine ring in the target compound contrasts with other heterocycles in similar structures:

  • JWH-370: Features a pyrrole ring (non-saturated) with a pentyl chain, a hallmark of synthetic cannabinoids. The unsaturated ring and alkyl chain enhance receptor binding but reduce metabolic stability compared to the pyrrolidine-amine system .

Functional Group and Stereochemical Effects

  • Amino Group at 3-Position: The primary amine in the target compound enhances hydrogen-bonding capacity, improving solubility and target selectivity compared to non-aminated analogs like JWH-307 .
  • Stereochemistry : The S-enantiomer (CAS: 1286209-02-6) exhibits distinct physicochemical and biological profiles due to altered spatial orientation, underscoring the importance of chirality in drug design .

Biological Activity

(R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone, with the chemical formula C11_{11}H13_{13}FN2_2O and CAS number 1286207-67-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with an amino group and a fluorophenyl substituent, which contribute to its interactions with various biological targets.

PropertyValue
Molecular Weight208.23 g/mol
Molecular FormulaC11_{11}H13_{13}FN2_2O
IUPAC Name(3R)-3-aminopyrrolidin-1-yl-(2-fluorophenyl)methanone
Melting PointNot available
Boiling Point351.5 ± 37.0 °C

The biological activity of (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone is primarily attributed to its ability to interact with specific enzymes and receptors, particularly in the context of neurological functions. The amino group enhances its binding affinity, while the fluorophenyl moiety contributes to its selectivity towards certain targets.

Pharmacological Studies

Recent studies have highlighted the compound's potential as a dopamine transporter (DAT) inhibitor, which is crucial in developing treatments for cocaine use disorders. A series of structure-activity relationship studies indicated that compounds similar to (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone exhibit varied binding affinities and behavioral effects in animal models, suggesting their utility in therapeutic contexts .

Case Study: DAT Inhibition

In a notable study, the lead compound from a series of DAT inhibitors was evaluated for its pharmacological profile. The results demonstrated that these atypical DAT inhibitors could prevent cocaine from binding to DAT without mimicking cocaine's effects, thereby offering a novel approach for treating addiction .

Enzyme Interaction

The compound has also been investigated for its role in enzyme inhibition. The mechanism involves competitive inhibition where (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone binds to the active site of target enzymes, altering their activity and potentially leading to therapeutic benefits in conditions characterized by enzyme dysregulation.

Safety and Toxicology

Safety data for (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone indicate that it is not classified as hazardous under standard conditions. However, comprehensive toxicological studies are still necessary to determine its safety profile fully. Current data on acute toxicity and irritant properties remain limited .

Summary of Toxicological Data

Toxicological AspectInformation
Acute ToxicityData not available
Skin IrritationData not available
Eye IrritationData not available
Mutagenic EffectsData not available

Research Applications

The unique structure of (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone makes it a valuable candidate for various research applications:

  • Medicinal Chemistry : As a pharmaceutical intermediate in drug development targeting neurological disorders.
  • Biological Studies : In enzyme inhibition and receptor binding assays.
  • Industrial Applications : As a precursor in synthesizing agrochemicals and other industrially relevant compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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